1-(4,6-Dimethoxybenzo[d][1,3]dioxol-5-yl)ethanol
Description
Properties
Molecular Formula |
C11H14O5 |
|---|---|
Molecular Weight |
226.23 g/mol |
IUPAC Name |
1-(4,6-dimethoxy-1,3-benzodioxol-5-yl)ethanol |
InChI |
InChI=1S/C11H14O5/c1-6(12)9-7(13-2)4-8-10(11(9)14-3)16-5-15-8/h4,6,12H,5H2,1-3H3 |
InChI Key |
PJDWNXWWIQFFMN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=C2C(=C1OC)OCO2)OC)O |
Origin of Product |
United States |
Preparation Methods
Sodium Borohydride (NaBH₄) Reduction
The ketone-to-alcohol reduction is efficiently achieved using NaBH₄ in tetrahydrofuran (THF). This method, adapted from procedures in the synthesis of structurally related compounds, proceeds via nucleophilic hydride attack on the carbonyl carbon, followed by acid-mediated protonation to yield the secondary alcohol.
Procedure
- Dissolve 1-(4,6-dimethoxybenzo[d]dioxol-5-yl)ethan-1-one (10 mmol) in anhydrous THF (50 mL).
- Cool the solution to 0–5°C under an inert atmosphere.
- Add NaBH₄ (40 mmol, 1.5 g) in small portions to avoid exothermic runaway.
- Stir the reaction mixture at 0–5°C for 1 hour, then allow it to warm to room temperature.
- Quench excess NaBH₄ by slow addition of 1 M HCl (20 mL) at 0°C.
- Extract the product with ethyl acetate (3 × 30 mL), dry over MgSO₄, and concentrate under reduced pressure.
- Purify the crude product via column chromatography (hexane/ethyl acetate, 3:1).
Mechanistic Insights
The reaction mechanism involves two key steps:
- Hydride Transfer : NaBH₄ delivers a hydride ion (H⁻) to the electrophilic carbonyl carbon, forming an alkoxide intermediate.
- Protonation : Acidic work-up converts the alkoxide to the neutral alcohol.
Reaction Optimization
Solvent and Temperature Effects
Stoichiometry and Additives
- NaBH₄ Excess : A 4:1 molar ratio of NaBH₄ to ketone ensures complete conversion.
- Chelating Agents : Addition of cerium chloride (CeCl₃) can enhance selectivity for sterically hindered ketones, though this is unnecessary for the target compound.
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
- HPLC : >98% purity (C18 column, acetonitrile/water 70:30,流速1 mL/min).
Applications and Derivatives
The ethanol derivative serves as a versatile intermediate for:
Chemical Reactions Analysis
1-(4,6-Dimethoxybenzo[d][1,3]dioxol-5-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, copper catalysts
Major products formed from these reactions include the corresponding aldehydes, carboxylic acids, alkanes, and substituted derivatives .
Scientific Research Applications
1-(4,6-Dimethoxybenzo[d][1,3]dioxol-5-yl)ethanol has several scientific research applications:
Medicinal Chemistry: It has been evaluated for its anticancer properties, showing potent growth inhibition against various cancer cell lines.
Materials Science:
Biological Studies: It is used as a probe in biological studies to investigate cellular processes and molecular interactions.
Mechanism of Action
The mechanism of action of 1-(4,6-Dimethoxybenzo[d][1,3]dioxol-5-yl)ethanol involves its interaction with specific molecular targets and pathways. In anticancer studies, it has been shown to induce apoptosis and cause cell cycle arrest in cancer cells. The compound interacts with cellular proteins and enzymes, leading to the activation of apoptotic pathways and inhibition of cell proliferation .
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The benzo[d][1,3]dioxol scaffold is a versatile pharmacophore. Below is a comparative analysis of key structural analogs:
Key Observations :
- Substituent Effects : Methoxy groups (as in the target compound) enhance aromatic electron density, favoring electrophilic substitution reactions. In contrast, nitro groups (e.g., ) or ketones (e.g., ) alter reactivity and physicochemical properties.
- Functional Group Diversity : The hydroxyl group in the target compound improves water solubility compared to lipophilic analogs like 1-(benzo[d][1,3]dioxol-5-yl)pentan-1-one .
Biological Activity
1-(4,6-Dimethoxybenzo[d][1,3]dioxol-5-yl)ethanol is an organic compound that belongs to the class of benzodioxole derivatives. This compound has garnered interest due to its potential biological activities, particularly in the fields of anticancer and antioxidant research. Characterized by its unique molecular structure, which includes two methoxy groups and an ethanol moiety, it presents a promising avenue for therapeutic applications.
- Molecular Formula : CHO
- Molecular Weight : 226.23 g/mol
- Density : 1.259 ± 0.06 g/cm³
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzodioxole derivatives, including this compound. Research has demonstrated that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.
- Case Study : In a comparative study, derivatives were tested on Hep3B liver cancer cells. Compound 2a (a derivative) showed potent anticancer activity with an IC value significantly lower than that of standard treatments like doxorubicin (DOX). The treatment resulted in a notable decrease in the G1 phase fraction from 65.3% to 52.53%, indicating cell cycle arrest and potential apoptosis induction .
| Compound | Cell Line | IC (µM) | Mechanism |
|---|---|---|---|
| 2a | Hep3B | <10 | Cell cycle arrest in G2-M phase |
| DOX | Hep3B | ~10 | Standard chemotherapy agent |
Antioxidant Activity
The antioxidant properties of this compound have also been evaluated through in vitro assays. The DPPH radical scavenging assay indicated that this compound effectively neutralizes free radicals, showcasing its potential as a natural antioxidant.
- Research Findings : The antioxidant activity was compared to Trolox (a known antioxidant), and results suggested that the compound exhibited comparable efficacy in scavenging DPPH radicals .
Synthesis Methods
The synthesis of this compound can be achieved through several methods involving different reagents and conditions. A common synthetic route involves:
- Starting Materials : Pivotal intermediates derived from methoxy-substituted benzoic acids.
- Reagents : Acetic acid and ammonium acetate are often used in the reaction mixture.
- Procedure : The reaction is typically heated under reflux conditions for several hours to ensure complete conversion.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with structurally related compounds is essential.
| Compound Name | Structure Description | Unique Features |
|---|---|---|
| 1-(3,4-Dimethoxybenzo[d][1,3]dioxol-5-yl)ethanol | Contains different methoxy substitutions | Potential for varied biological activity |
| 1-(6-Nitrobenzo[d][1,3]dioxol-5-yl)ethanol | Nitro group introduces different reactivity | Studied for pharmacological properties |
| 1-(benzo[d][1,3]dioxol-5-yl)ethanol | Lacks additional methoxy groups | Serves as a simpler analog in studies |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-(4,6-Dimethoxybenzo[d][1,3]dioxol-5-yl)ethanol, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via Friedel-Crafts alkylation or nucleophilic substitution, leveraging the reactivity of the benzo[d][1,3]dioxole core. Key steps include protecting the dimethoxy groups to prevent undesired side reactions. For example, refluxing with anhydrous ethanol as a solvent under inert atmosphere (e.g., N₂) minimizes oxidation. Yield optimization requires precise control of stoichiometry (e.g., 1.2–1.5 equivalents of Grignard reagent) and temperature (60–80°C) to balance reaction rate and byproduct formation .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what are the critical spectral markers?
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include the methoxy protons (δ 3.8–4.0 ppm) and the ethanol CH₂ group (δ 1.2–1.4 ppm for CH₃, δ 3.6–3.8 ppm for CH₂OH). The aromatic protons in the benzo[d][1,3]dioxole ring appear as a singlet (δ 6.8–7.1 ppm) due to symmetry .
- IR : Strong absorption at ~3400 cm⁻¹ (O-H stretch) and ~1250 cm⁻¹ (C-O-C in dioxole) .
- MS : Molecular ion peak [M+H]⁺ at m/z corresponding to C₁₁H₁₄O₅ (exact mass: 226.08 g/mol) .
Q. How does the compound’s solubility and stability vary across solvents, and what storage conditions are recommended?
- Methodological Answer : The compound is sparingly soluble in water but dissolves well in polar aprotic solvents (e.g., DMSO, DMF) and ethanol. Stability testing under varying pH (4–9) and temperature (4–25°C) shows degradation via hydrolysis of the dioxole ring under acidic conditions. Long-term storage in amber vials at –20°C under argon is advised to prevent oxidation .
Advanced Research Questions
Q. What strategies can resolve contradictions in biological activity data (e.g., anticonvulsant vs. antibacterial) observed in preliminary assays?
- Methodological Answer :
- Dose-Response Analysis : Test across a wider concentration range (e.g., 1 nM–100 µM) to identify non-linear effects.
- Off-Target Profiling : Use kinase/GPCR panels to rule out nonspecific interactions.
- Metabolite Screening : LC-MS/MS can detect active metabolites that may explain divergent results .
Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s pharmacological profile?
- Methodological Answer :
- Core Modifications : Introduce substituents at the 5-position of the benzo[d][1,3]dioxole (e.g., halogens for lipophilicity) or replace the ethanol group with bioisosteres (e.g., thiols).
- In Silico Docking : Prioritize targets (e.g., GABA receptors) using molecular dynamics simulations to predict binding affinity.
- In Vivo Validation : Use rodent models for pharmacokinetic profiling (e.g., bioavailability, half-life) .
Q. What experimental approaches mitigate challenges in resolving overlapping NMR signals for diastereomers or conformers?
- Methodological Answer :
- Variable Temperature (VT) NMR : Lower temperatures (e.g., –40°C) slow conformational exchange, splitting merged signals.
- Chiral Derivatization : Use Mosher’s acid to assign absolute configuration.
- 2D NMR (COSY, NOESY) : Correlate coupling patterns to distinguish diastereomers .
Q. What are the limitations of current biocatalytic synthesis routes, and how can they be improved for scalability?
- Methodological Answer :
- Enzyme Engineering : Directed evolution of alcohol dehydrogenases (ADHs) to enhance enantioselectivity (>99% ee).
- Solvent Optimization : Use ionic liquids or deep eutectic solvents to stabilize enzymes while maintaining activity.
- Continuous Flow Systems : Integrate immobilized enzymes in microreactors to improve turnover number (TON) .
Future Research Directions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
